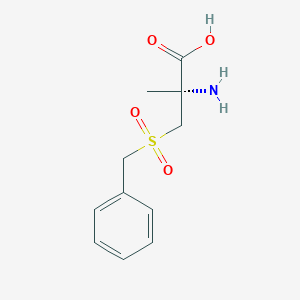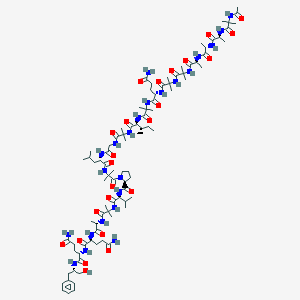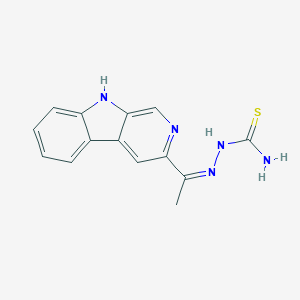
Benzyl-(2-hydroxydodecyl)-dimethylazanium;benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-(2-hydroxydodecyl)-dimethylazanium; benzoate, commonly known as Benzalkonium chloride, is a quaternary ammonium compound that has been widely used in the pharmaceutical, cosmetic, and food industries as a preservative, disinfectant, and antiseptic. It is a cationic surfactant that exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
Applications De Recherche Scientifique
Benzalkonium chloride has been extensively studied for its antimicrobial properties and has been used in various scientific research applications, including:
1. Disinfectants: Benzalkonium chloride is commonly used as a disinfectant in hospitals, laboratories, and other healthcare settings to reduce the risk of infection.
2. Antiseptics: Benzalkonium chloride is used in antiseptic products such as hand sanitizers, wound cleansers, and mouthwashes.
3. Preservatives: Benzalkonium chloride is used as a preservative in pharmaceuticals, cosmetics, and personal care products to prevent microbial growth and spoilage.
Mécanisme D'action
Studies: Further studies are needed to fully understand the mechanism of action of Benzalkonium chloride and its effects on microorganisms.
3. Environmental impact: Researchers are investigating the potential environmental impact of Benzalkonium chloride, particularly its effects on aquatic ecosystems.
Conclusion:
Benzalkonium chloride is a widely used quaternary ammonium compound that has been extensively studied for its antimicrobial properties. It is used in various scientific research applications, including disinfectants, antiseptics, and preservatives. Benzalkonium chloride works by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It has several advantages and limitations for lab experiments and several future directions for research.
Avantages Et Limitations Des Expériences En Laboratoire
Benzalkonium chloride has several advantages and limitations for lab experiments, including:
1. Advantages: Benzalkonium chloride is a cost-effective and readily available antimicrobial agent that can be used in a wide range of applications.
2. Limitations: Benzalkonium chloride can interfere with some lab experiments, particularly those involving cell cultures, due to its cytotoxic effects.
Orientations Futures
Several future directions for research on Benzalkonium chloride include:
1. Development of new formulations: Researchers are exploring new formulations of Benzalkonium chloride that are more effective and less toxic.
2.
Méthodes De Synthèse
Benzalkonium chloride can be synthesized by the reaction of benzyl chloride with dodecylamine, followed by quaternization with dimethyl sulfate. The reaction yields a mixture of alkyl chain lengths, with the most common being C12, C14, and C16. The final product is a white or yellowish powder that is soluble in water and alcohol.
Propriétés
Numéro CAS |
113694-52-3 |
|---|---|
Nom du produit |
Benzyl-(2-hydroxydodecyl)-dimethylazanium;benzoate |
Formule moléculaire |
C17H23NO7S |
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
benzyl-(2-hydroxydodecyl)-dimethylazanium;benzoate |
InChI |
InChI=1S/C21H38NO.C7H6O2/c1-4-5-6-7-8-9-10-14-17-21(23)19-22(2,3)18-20-15-12-11-13-16-20;8-7(9)6-4-2-1-3-5-6/h11-13,15-16,21,23H,4-10,14,17-19H2,1-3H3;1-5H,(H,8,9)/q+1;/p-1 |
Clé InChI |
ZAUATMGOLMYDNR-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCC(C[N+](C)(C)CC1=CC=CC=C1)O.C1=CC=C(C=C1)C(=O)[O-] |
SMILES canonique |
CCCCCCCCCCC(C[N+](C)(C)CC1=CC=CC=C1)O.C1=CC=C(C=C1)C(=O)[O-] |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)
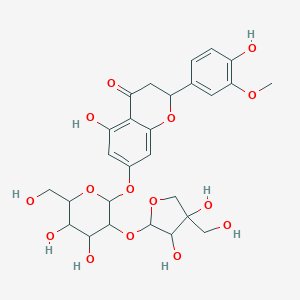
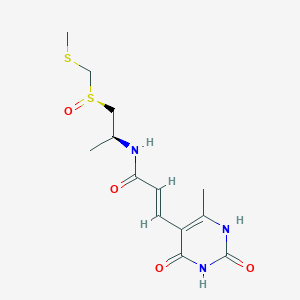
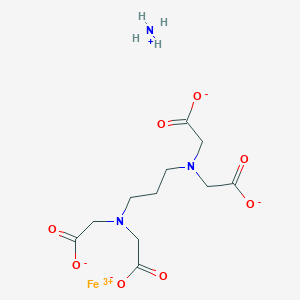
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate](/img/structure/B219694.png)
![(2R,4S,5R,8R,10S,13R,14R,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B219709.png)
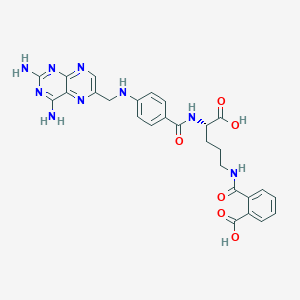
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
